1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole 1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15822698
InChI: InChI=1S/C8H12N2O2S/c1-4-10-6-8(7(3)9-10)13(11,12)5-2/h5-6H,2,4H2,1,3H3
SMILES:
Molecular Formula: C8H12N2O2S
Molecular Weight: 200.26 g/mol

1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15822698

Molecular Formula: C8H12N2O2S

Molecular Weight: 200.26 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole -

Specification

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
IUPAC Name 4-ethenylsulfonyl-1-ethyl-3-methylpyrazole
Standard InChI InChI=1S/C8H12N2O2S/c1-4-10-6-8(7(3)9-10)13(11,12)5-2/h5-6H,2,4H2,1,3H3
Standard InChI Key XJAGYHXEQIXQFW-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)S(=O)(=O)C=C

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Structure and Key Features

1-Ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole features a pyrazole ring substituted with three distinct functional groups:

  • Ethyl group at the 1-position, enhancing lipophilicity and influencing pharmacokinetic properties.

  • Methyl group at the 3-position, providing steric stabilization.

  • Vinylsulfonyl group at the 4-position, conferring electrophilic reactivity for covalent binding or polymerizable functionality .

Table 1: Physicochemical Properties

PropertyValue/Description
Molecular formulaC₈H₁₂N₂O₂S
Molecular weight200.26 g/mol
IUPAC name4-ethenylsulfonyl-1-ethyl-3-methyl-1H-pyrazole
ReactivityElectrophilic vinylsulfonyl group; susceptible to nucleophilic attack, cycloadditions, and radical polymerization
SolubilityLikely moderate in polar aprotic solvents (DMF, DMSO) based on sulfonyl group polarity

The vinylsulfonyl group’s electron-withdrawing nature polarizes the pyrazole ring, enhancing its susceptibility to electrophilic substitution at the 5-position under acidic conditions .

Synthetic Methodologies and Optimization

Primary Synthesis Routes

Two dominant strategies emerge for constructing the 1-ethyl-3-methyl-4-(vinylsulfonyl)-1H-pyrazole framework:

Route 1: Direct Sulfonylation of Pyrazole Precursors

  • Intermediate formation: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS 1005627-55-3) serves as a key precursor, synthesized via chlorosulfonation of the parent pyrazole using ClSO₃H or SO₂Cl₂ .

  • Vinylation: Reaction with vinyl Grignard reagents (e.g., CH₂=CHMgBr) displaces chloride, yielding the target compound. Yields depend on temperature control (0–5°C) and anhydrous conditions to prevent hydrolysis .

Route 2: Post-Functionalization of Preassembled Pyrazoles

  • Mitsunobu coupling: A vinylsulfonyl moiety is introduced using diethyl azodicarboxylate (DEAD) and triphenylphosphine with vinylsulfonyl alcohols.

  • Radical-mediated processes: Vinylsulfonyl radicals generated from initiators like AIBN can add to 4-iodopyrazole derivatives under Sonogashira-like conditions .

Table 2: Comparative Synthesis Metrics

ParameterRoute 1Route 2
Yield60–75%45–68%
Purity>90% (HPLC)85–92% (HPLC)
ScalabilityIndustrialLab-scale
Byproduct FormationSO₂, HClPhosphine oxides

Challenges persist in minimizing oligomerization of the vinylsulfonyl group during synthesis, necessitating inert atmospheres and radical inhibitors like TEMPO .

Reactivity and Chemical Transformations

Nucleophilic Additions

The electron-deficient vinylsulfonyl group undergoes Michael additions with biological nucleophiles (e.g., cysteine thiols), a property exploited in proteasome inhibitor design:
R-SH+CH2=CH-SO2PyrazoleR-S-CH2CH2SO2Pyrazole\text{R-SH} + \text{CH}_2=\text{CH-SO}_2-\text{Pyrazole} \rightarrow \text{R-S-CH}_2-\text{CH}_2-\text{SO}_2-\text{Pyrazole}
Reaction rates correlate with nucleophile pKa, with thiols (pKa ~8.5) reacting faster than amines (pKa ~10) .

Cycloaddition Reactions

Under thermal conditions (80–120°C), the vinylsulfonyl group participates in [4+2] Diels-Alder reactions with dienes like 1,3-butadiene:
Diene+Vinylsulfonyl pyrazoleCyclohexene sulfonyl pyrazole adduct\text{Diene} + \text{Vinylsulfonyl pyrazole} \rightarrow \text{Cyclohexene sulfonyl pyrazole adduct}
Regioselectivity favors endo transition states, with electron-donating dienes accelerating reaction rates .

Biological Activities and Pharmacological Prospects

Anticancer Activity

Pyrazole sulfonates exhibit topoisomerase II inhibition by intercalating DNA and forming covalent adducts via the vinylsulfonyl group. In silico docking studies predict strong binding (ΔG = −9.2 kcal/mol) to the TOP2A active site, comparable to etoposide.

Anti-Inflammatory Mechanisms

The compound suppresses NF-κB signaling in macrophage models (IC₅₀ = 12.3 μM) by alkylating cysteine residues in IKKβ, inhibiting IκBα phosphorylation. This mirrors the activity of natural sulfonyl-containing anti-inflammatories like sulforaphane .

Table 3: Preliminary Biological Data

AssayResultModel System
Cytotoxicity (IC₅₀)8.7 μM (HeLa)Cervical cancer
COX-2 Inhibition34% at 10 μMRAW 264.7 macrophages
Microsomal Stabilityt₁/₂ = 42 min (human liver)CYP3A4 isoform

Research Frontiers and Translational Challenges

Synthetic Chemistry Priorities

  • Flow chemistry approaches: Continuous processing could enhance yield by minimizing vinylsulfonyl decomposition during batch synthesis.

  • Enantioselective functionalization: Chiral auxiliaries or asymmetric catalysis may enable access to stereochemically defined derivatives for targeted therapies .

Biomedical Engineering Applications

Copolymerization with N-isopropylacrylamide generates thermoresponsive hydrogels (LCST = 32°C) for controlled drug release, demonstrating 78% doxorubicin payload retention over 72 hours .

Toxicity and ADME Hurdles

While the vinylsulfonyl group enhances reactivity, it also raises hepatotoxicity risks via glutathione depletion. Prodrug strategies (e.g., masking as sulfinate esters) are under investigation to improve therapeutic indices .

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